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Compound of Interest

Compound Name: Mitiperstat

Cat. No.: B10830898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and
pharmacodynamic profile of Mitiperstat (AZD4831), an irreversible inhibitor of
myeloperoxidase (MPO). Mitiperstat was developed to address diseases driven by
inflammation and oxidative stress, primarily focusing on heart failure with preserved ejection
fraction (HFpEF), chronic obstructive pulmonary disease (COPD), and non-alcoholic
steatohepatitis (NASH). This document details the mechanism of action, experimental
validation, and clinical pharmacodynamic findings, offering valuable insights for researchers in
cardiovascular and inflammatory diseases.

Core Mechanism of Action: Irreversible MPO
Inhibition

Mitiperstat is a potent and selective irreversible inhibitor of myeloperoxidase (MPQO), a heme-
containing enzyme predominantly found in neutrophils.[1][2] Upon neutrophil activation during
inflammatory processes, MPO is released and catalyzes the formation of potent reactive
oxygen species (ROS), such as hypochlorous acid (HOCI), from hydrogen peroxide (H202) and
chloride ions.[3] These ROS contribute to oxidative stress, leading to tissue damage,

endothelial dysfunction, and fibrosis, which are key pathological features in various
cardiovascular and inflammatory diseases.[3][4]
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Mitiperstat acts as a mechanism-based inhibitor, meaning it is a substrate for MPO and, in the
process of being metabolized, forms a covalent bond with the heme prosthetic group of the
enzyme, rendering it permanently inactive.[5][6] This irreversible inhibition of MPO is central to
its therapeutic rationale, aiming to reduce the downstream cascade of oxidative stress and
inflammation.[4]

Quantitative Assessment of Mitiperstat's Potency
and Selectivity

The inhibitory activity of Mitiperstat has been quantified through various in vitro and in vivo
studies. The following tables summarize the key quantitative data regarding its potency,
selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of Mitiperstat

Parameter Value Species Assay Type Reference
Purified Enzyme
MPO ICso 1.5nM Human [7]
Assay
Purified Enzyme
TPO ICso 0.69 uM Human [7]
Assay
CYP3A4 ICso 6 UM Human In Vitro Assay [7]

ICso0: Half-maximal inhibitory concentration; MPO: Myeloperoxidase; TPO: Thyroid Peroxidase;
CYP3A4: Cytochrome P450 3A4.

Table 2: Pharmacokinetic Parameters of Mitiperstat in Humans (Single Ascending Dose in
Healthy Volunteers)
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Cmax AUC
Dose Tmax (h) t% (h) Reference
(nmoliL) (nmol-h/L)
5mg 29.7 1.5 618 50.2 [1][5][6]
15 mg 88.1 1.5 2130 54.5 [1][5][6]
45 mg 295 1.5 7710 57.8 [1][5][6]
135 mg 918 2.0 26800 - [1][5][6]
405 mg 2450 2.0 81100 - [1][5][6]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the
plasma concentration-time curve; t%: Elimination half-life.

Table 3: Pharmacokinetic Parameters of Mitiperstat in Humans (Multiple Ascending Dose in
Healthy Volunteers - 10 days)

Cmax,ss Trough,ss AUCT,sSs

Dose t%% (h) Reference
(nmoliL) (nmoliL) (nmol-h/L)

2.5mg 56.7 30.0 973 53.0 [8]

5mg 114 57.6 2010 55.4 [8]

10 mg 231 115 4050 57.8 [8]

Cmax,ss: Steady-state maximum plasma concentration; Trough,ss: Steady-state trough plasma
concentration; AUCT,ss: Steady-state area under the curve over a dosing interval.

Table 4: Pharmacodynamic Effect of Mitiperstat on MPO Activity in Clinical Trials
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MPO Activity
. . Reduction
Trial Dose Population Reference
(Placebo-
Adjusted)
SATELLITE 5 mg daily for 90 _ 75% (95% ClI:
HFpEF Patients [9][10]
(Phase 2a) days 48, 88)

HFpEF: Heart Failure with Preserved Ejection Fraction.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following
diagrams were generated using Graphviz (DOT language).

Signaling Pathway of MPO-Mediated Oxidative Stress
and Mitiperstat's Point of Intervention

Caption: MPO-mediated oxidative stress pathway and Mitiperstat's inhibitory action.

Experimental Workflow for In Vivo Assessment of MPO
Inhibition using Zymosan-Induced Peritonitis Model
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Animal Model (e.g., Mouse)

!

Oral Administration of Mitiperstat or Vehicle

Intraperitoneal Injection of Zymosan

Incubation Period

Peritoneal Lavage

Centrifugation and Supernatant Collection

MPO Activity Assay on Supernatant

Data Analysis and Comparison

Click to download full resolution via product page

Caption: Workflow for zymosan-induced peritonitis model to assess MPO inhibition.
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Logical Workflow for Clinical Pharmacodynamic
Assessment in the SATELLITE Trial

Patient Recruitment (HFpEF)

!

Randomization (2:1)

Mitiperstat (5 mg daily) Placebo

90-Day Treatment Period

Blood Sampling (Baseline, Day 30, Day 90)

Measurement of Plasma MPO Specific Activity Proteomic Analysis (Olink Platform)

Statistical Analysis (Comparison between arms)

Results: Target Engagement & Biomarker Modulation

Click to download full resolution via product page

Caption: Pharmacodynamic assessment workflow in the SATELLITE clinical trial.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b10830898?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocols
In Vitro MPO Inhibition Assay (Chemiluminescent)

This protocol is a representative method for determining the in vitro potency of MPO inhibitors.

e Principle: The assay measures the MPO-catalyzed oxidation of a luminogenic substrate in
the presence of hydrogen peroxide. Inhibition of this reaction by a compound results in a
decrease in the chemiluminescent signal.

e Materials:
o Human myeloperoxidase (purified enzyme)
o Luminol (chemiluminescent substrate)
o Hydrogen peroxide (H2032)
o Mitiperstat (or other test compounds)
o Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
o 96-well white microplates
o Luminometer

e Procedure:

(¢]

Prepare serial dilutions of Mitiperstat in the assay buffer.

[¢]

In a 96-well plate, add the MPO enzyme to each well.

o

Add the different concentrations of Mitiperstat or vehicle control to the wells and incubate
for a pre-determined time to allow for inhibitor binding.

[e]

Initiate the reaction by adding a solution containing luminol and hydrogen peroxide.

[e]

Immediately measure the chemiluminescence using a luminometer.
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o Calculate the percentage of inhibition for each Mitiperstat concentration relative to the
vehicle control.

o Determine the ICso value by fitting the data to a dose-response curve.

Zymosan-Induced Peritonitis in Mice

This in vivo model is used to assess the ability of a compound to inhibit MPO activity in an
inflammatory setting.[11][12]

 Principle: Intraperitoneal injection of zymosan, a yeast cell wall component, induces an acute
inflammatory response characterized by the recruitment of neutrophils into the peritoneal
cavity and the subsequent release of MPO.

o Materials:

o BALB/c mice (or other appropriate strain)

(¢]

Zymosan A from Saccharomyces cerevisiae

[¢]

Mitiperstat (formulated for oral administration)

Sterile saline

[¢]

[e]

Peritoneal lavage buffer (e.g., PBS with EDTA)

e Procedure:

o Administer Mitiperstat (e.g., 0.01-10 umol/kg) or vehicle orally to the mice.[7]

o After a specified time (e.g., 2 hours), inject a sterile suspension of zymosan (e.g., 1 mg in
saline) into the peritoneal cavity of each mouse.[11][12]

o After a further incubation period (e.g., 2-4 hours), euthanize the mice and perform a
peritoneal lavage by injecting and then withdrawing a known volume of lavage buffer.[11]
[13]

o Collect the peritoneal lavage fluid and centrifuge to pellet the cells.
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o Measure the MPO activity in the cell-free supernatant using a suitable assay (e.g.,
colorimetric or chemiluminescent).

o Compare the MPO activity in the lavage fluid from Mitiperstat-treated mice to that of
vehicle-treated mice to determine the in vivo inhibition of MPO.

Measurement of Plasma MPO Specific Activity in Clinical
Trials

This protocol outlines the general steps for assessing the pharmacodynamic effect of

Mitiperstat in human subjects.

¢ Principle: The MPO activity in plasma samples from patients is measured to determine the
extent of target engagement by Mitiperstat.

e Procedure:

[¢]

Collect whole blood samples from patients at baseline and at specified time points during
treatment with Mitiperstat or placebo.

o Process the blood samples to obtain plasma.

o Measure the total MPO protein concentration in the plasma using an immunoassay (e.g.,
ELISA).

o Measure the MPO enzymatic activity in the plasma using a colorimetric or fluorometric

assay.

o Calculate the MPO specific activity by dividing the enzymatic activity by the total MPO
protein concentration.

o Compare the change in MPO specific activity from baseline between the Mitiperstat and
placebo groups to determine the placebo-adjusted reduction in MPO activity.

Downstream Pharmacodynamic Effects: Insights
from Proteomics
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Proteomic analyses from the SATELLITE and ENDEAVOR trials have provided valuable
insights into the broader pharmacodynamic effects of Mitiperstat beyond direct MPO inhibition.
[14][15] In the SATELLITE trial, a proteomic analysis using the Olink platform on plasma
samples from HFpEF patients treated with Mitiperstat or placebo was conducted.[15] This
analysis revealed that Mitiperstat treatment led to the downregulation of several protein
biomarkers associated with inflammation, fibrosis, and cardiac hypertrophy.[15]

A subsequent proteomics substudy of the ENDEAVOR trial, which also utilized the Olink
platform to measure approximately 2,824 proteins, suggested that Mitiperstat may reduce
monocyte activation by decreasing mitochondrial stress.[14] This finding provides a potential
mechanistic link between MPO inhibition and the observed, albeit not statistically significant,
trend toward a reduction in heart failure hospitalizations.[14]

Conclusion

Mitiperstat is a potent, selective, and irreversible inhibitor of myeloperoxidase that has
demonstrated clear target engagement in both preclinical models and clinical trials in patient
populations. The pharmacodynamic effect of Mitiperstat is characterized by a significant
reduction in MPO activity. While the clinical development of Mitiperstat for its initial indications
has been discontinued due to a lack of efficacy on primary clinical endpoints, the
comprehensive dataset on its target engagement and pharmacodynamic profile provides a
valuable foundation for future research into the role of MPO in various inflammatory and
cardiovascular diseases. The detailed methodologies and quantitative data presented in this
guide can serve as a useful resource for scientists and researchers working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. The myeloperoxidase inhibitor mitiperstat (AZD4831) does not prolong the QT interval at
expected therapeutic doses - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Mitiperstat - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.medpagetoday.com/meetingcoverage/aha/112983
https://www.researchgate.net/publication/370503675_Myeloperoxidase_Inhibition_Reverses_Biomarker_Profiles_Associated_With_Clinical_Outcomes_in_HFpEF
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.researchgate.net/publication/370503675_Myeloperoxidase_Inhibition_Reverses_Biomarker_Profiles_Associated_With_Clinical_Outcomes_in_HFpEF
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.researchgate.net/publication/370503675_Myeloperoxidase_Inhibition_Reverses_Biomarker_Profiles_Associated_With_Clinical_Outcomes_in_HFpEF
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.medpagetoday.com/meetingcoverage/aha/112983
https://www.medpagetoday.com/meetingcoverage/aha/112983
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/product/b10830898?utm_src=pdf-body
https://www.benchchem.com/product/b10830898?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38445541/
https://pubmed.ncbi.nlm.nih.gov/38445541/
https://en.wikipedia.org/wiki/Mitiperstat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

4. Mitiperstat - AstraZeneca - AdisInsight [adisinsight.springer.com]

5. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor Mitiperstat in
Healthy Japanese and Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

e 6. researchgate.net [researchgate.net]
e 7. medchemexpress.com [medchemexpress.com]

» 8. Pharmacokinetics and Tolerability of the Novel Myeloperoxidase Inhibitor Mitiperstat in
Healthy Japanese and Chinese Volunteers - PubMed [pubmed.ncbi.nim.nih.gov]

e 9. Rationale and design of ENDEAVOR: a sequential phase 2b—3 randomized clinical trial to
evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in heart
failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

» 10. Myeloperoxidase Inhibition in Heart Failure With Preserved or Mildly Reduced Ejection
Fraction: SATELLITE Trial Results - PubMed [pubmed.nchbi.nim.nih.gov]

e 11. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As
a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. inotiv.com [inotiv.com]

e 13. meliordiscovery.com [meliordiscovery.com]
e 14. medpagetoday.com [medpagetoday.com]
e 15. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Mitiperstat (AZD4831): A Deep Dive into Target
Engagement and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830898#mitiperstat-target-engagement-and-
pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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